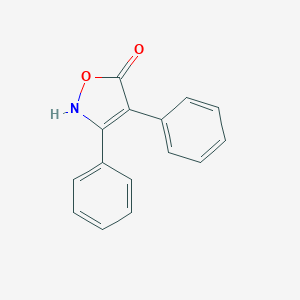
3,4-diphenyl-5(2H)-isoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diphenyl-5(2H)-isoxazolone is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through various methods and has been studied extensively to understand its mechanism of action and physiological effects.
作用機序
The mechanism of action of 3,4-diphenyl-5(2H)-isoxazolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
生化学的および生理学的効果
The biochemical and physiological effects of 3,4-diphenyl-5(2H)-isoxazolone include the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3,4-diphenyl-5(2H)-isoxazolone in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,4-diphenyl-5(2H)-isoxazolone, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
合成法
The synthesis of 3,4-diphenyl-5(2H)-isoxazolone can be achieved through various methods, including the reaction of phenylhydrazine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of benzil with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields a product with a higher yield and purity.
科学的研究の応用
3,4-diphenyl-5(2H)-isoxazolone has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds with potential biological activities.
特性
CAS番号 |
63954-97-2 |
|---|---|
製品名 |
3,4-diphenyl-5(2H)-isoxazolone |
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC名 |
3,4-diphenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H |
InChIキー |
KZWBGELYVCMLRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
その他のCAS番号 |
63954-97-2 |
溶解性 |
35 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



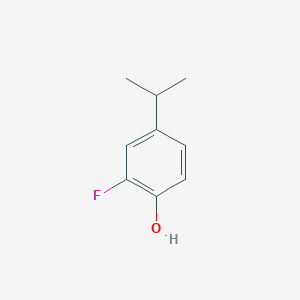

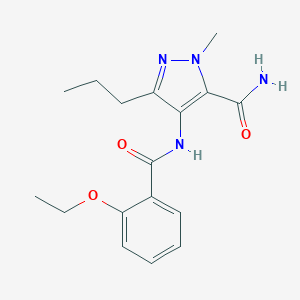
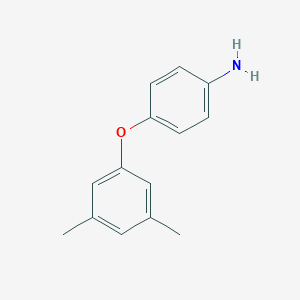



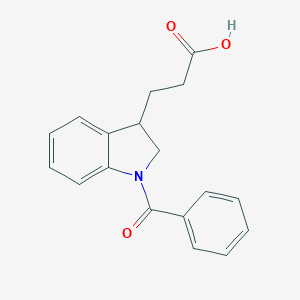
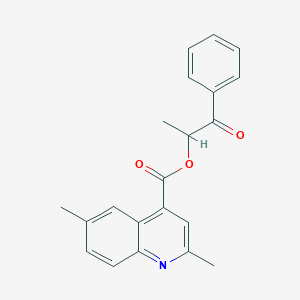
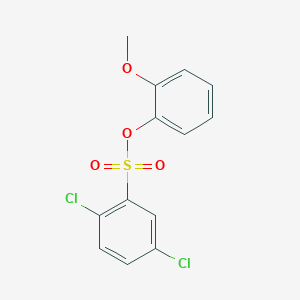
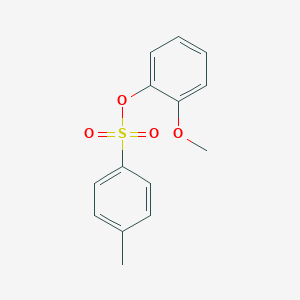
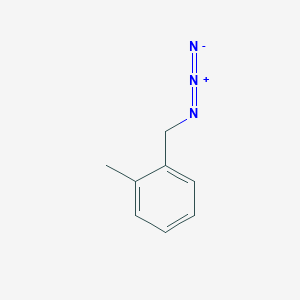
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)